molecular formula C21H21N3O3 B2741935 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021120-37-5

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2741935
CAS No.: 1021120-37-5
M. Wt: 363.417
InChI Key: SILANIXUMWRDAL-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, linked to a phenyl group and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:

  • Formation of the Pyridazinone Core: : The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring. For example, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3-phenylpyridazin-6-one.

  • Alkylation: : The pyridazinone core is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, in the presence of a base like potassium carbonate to introduce the propylamine side chain.

  • Amidation: : The final step involves the reaction of the alkylated pyridazinone with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyacetamide moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the ketone group in the pyridazinone ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxyacetamide group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, derivatives of pyridazinone, including this compound, are being investigated for their potential therapeutic effects. They have shown promise in the treatment of conditions such as inflammation, cancer, and cardiovascular diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyridazin-6-one: Shares the pyridazinone core but lacks the propylamine and phenoxyacetamide groups.

    N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with an acetamide group instead of phenoxyacetamide.

    2-Phenoxyacetamide: Contains the phenoxyacetamide moiety but lacks the pyridazinone core.

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is unique due to the combination of the pyridazinone core with the phenoxyacetamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(16-27-18-10-5-2-6-11-18)22-14-7-15-24-21(26)13-12-19(23-24)17-8-3-1-4-9-17/h1-6,8-13H,7,14-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILANIXUMWRDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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